molecular formula C9H11NO4S B1362250 3-(Methylsulphonylamino)phenylacetic acid CAS No. 407640-21-5

3-(Methylsulphonylamino)phenylacetic acid

Cat. No.: B1362250
CAS No.: 407640-21-5
M. Wt: 229.26 g/mol
InChI Key: BIOUAIZBGSFDIS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Methylsulphonylamino)phenylacetic acid typically involves the sulfonation of phenylacetic acid followed by a reaction with methylamine . The general synthetic route can be summarized as follows:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(Methylsulphonylamino)phenylacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Methylsulphonylamino)phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulphonylamino)phenylacetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-(Methylsulphonylamino)phenylacetic acid can be compared with other similar compounds such as:

Biological Activity

3-(Methylsulphonylamino)phenylacetic acid, with the CAS number 407640-21-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenylacetic acid backbone with a methylsulfonylamino group. This configuration is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is believed to interact with specific enzymes that are critical in metabolic pathways. The compound's sulfonamide group may facilitate binding to active sites of target enzymes, leading to inhibition of their activity.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Compounds in the phenylacetic acid family often exhibit anti-inflammatory properties by inhibiting COX enzymes.
  • Analgesic Effects : Similar compounds have been shown to provide pain relief through their action on the central nervous system.
  • Potential Anticancer Activity : Some derivatives of phenylacetic acids have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of this compound:

  • Study on COX Inhibition :
    • A comparative analysis showed that derivatives like meclofenamic acid exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .
    • The study suggested that modifications in the side chains could enhance selectivity and potency against specific isoforms of COX.
  • Cytotoxicity Assays :
    • In vitro assays using cancer cell lines (e.g., BxPC-3 and MIA PaCa-2) indicated that phenylacetic acid derivatives can inhibit cell proliferation effectively .
    • The mechanism was linked to apoptosis induction and cell cycle arrest, suggesting potential therapeutic applications in oncology.
  • Toxicology Studies :
    • Investigations into the toxicity profiles of related compounds revealed that while low doses might be beneficial, higher concentrations could lead to adverse effects such as gastrointestinal damage .
    • These findings underscore the importance of dosage optimization in therapeutic applications.

Data Table: Biological Activity Overview

Activity Effect Reference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief in animal models
CytotoxicityReduced proliferation in cancer cells
ToxicityGastrointestinal damage at high doses

Properties

IUPAC Name

2-[3-(methanesulfonamido)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(13,14)10-8-4-2-3-7(5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOUAIZBGSFDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378764
Record name {3-[(Methanesulfonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407640-21-5
Record name {3-[(Methanesulfonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-[(methylsulfonyl)amino]phenyl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methanesulphonylchloride (1.70 ml) was added to a stirred mixture of 3-aminophenylacetic acid (3.2 g) and sodium carbonate (5.44 g) in water (36 ml), and the mixture was heated at 85° C. with stirring for 4 h, allowed to cool and acidified with conc. hydrochloric acid to pH 2. After leaving to stand at approximately 4° C. for 18 h, a solid was filtered off, and the residue washed with water and ether. The aqueous and ether filtrates were combined and evaporated in vacuo to give a solid, which was dissolved in hot water, the solution was filtered whilst still hot and the filtrate left to cool before standing at 4° C. for 18 h. The precipitated solid was filtered, washed with a small quantity of cold water and dried in vacuo to give the title compound as a pale yellow solid (0.417 g).
Quantity
1.7 mL
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3.2 g
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5.44 g
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36 mL
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Synthesis routes and methods II

Procedure details

Methyl 3-(methanesulfonylamino)phenylacetate (3.36 g, 13.8 mmol) was dissolved in ethanol (16 mL) and 1N NaOH (30 mL) added. The reaction was stirred for 1 hour, then 1N HCl (50 mL) and water (50 mL) were added. The product was extracted into ethyl acetate (3×50 mL) and the combined extracts were washed with water and brine and dried (MgSO4). Removal of solvent afforded 3-(methanesulfonylamino)phenylacetic acid (2.90 g, 92%). 1H NMR (DMSO-6) δ 12.32 (1H, br), 9.69 (1H, br), 7.26 (1H, dd), 7.10 (2H, m), 7.00 (1H, d), 6.57 (1H, s), 3.54 (2H, s), 2.97 (3H, s).
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3.36 g
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reactant
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16 mL
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30 mL
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50 mL
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50 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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